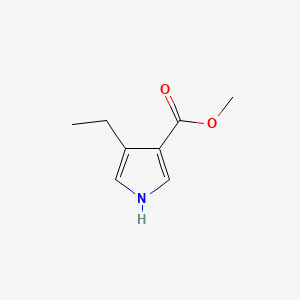

Methyl 4-ethyl-1H-pyrrole-3-carboxylate

Descripción general

Descripción

“Methyl 4-ethyl-1H-pyrrole-3-carboxylate” is a type of organic compound known as a pyrrole. Pyrroles are heterocyclic aromatic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyrrole derivatives. For instance, the synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate has been documented .

Molecular Structure Analysis

The molecular structure of a pyrrole involves a five-membered ring with alternating single and double bonds. The ring includes one nitrogen atom and four carbon atoms .

Aplicaciones Científicas De Investigación

Bioactive Pyrrole-Based Compounds

Pyrrole-based compounds, including methyl 4-ethyl-1H-pyrrole-3-carboxylate, have shown significant potential in pharmaceutical research due to their bioactive properties. These compounds are part of a broader category of N-heterocyclic motifs inspired by natural products, which have been explored for various therapeutic areas. The pyrrole ring, in particular, has been identified as a pharmacophore unit in many drugs aimed at treating cancer, microbial infections, and viral diseases. This is due to the pyrrole nucleus's ability to contribute to the drug-like properties of molecules, making them attractive candidates for drug development programs (Li Petri et al., 2020).

Chemical Recycling of Polymers

Research has also explored the use of pyrrole-based compounds in the chemical recycling of poly(ethylene terephthalate) (PET). This process involves breaking down PET polymers into their monomeric units, which can then be repurposed to synthesize new materials. The role of pyrrole-based compounds in this context is crucial for developing sustainable recycling methods that contribute to reducing the environmental impact of plastic waste. By understanding the interactions between these compounds and PET polymers, researchers can optimize the recycling process to recover high-value materials from waste efficiently (Karayannidis & Achilias, 2007).

N-Methyl-2-Pyrrolidone in Pharmaceutical Applications

The review on the applications of N-methyl-2-pyrrolidone highlights its significance as a strong solubilizing agent in the pharmaceutical industry. This compound's efficacy, toxicity, and side effects have been thoroughly compared with other common solvents, demonstrating its utility as an acceptable solvent for various pharmaceutical formulations. The insights into N-methyl-2-pyrrolidone's physicochemical characteristics and solubilization efficacy are critical for its continued use in developing new and more effective pharmaceutical products (Jouyban et al., 2010).

Diketopyrrolopyrroles: Optical Properties and Applications

Diketopyrrolopyrroles, a class of compounds related to pyrrole, have been extensively studied for their optical properties and applications in dyes, organic electronics, and imaging technologies. These compounds are valued for their bright pigmentation, stability, and fluorescence efficiency, making them suitable for a wide range of applications from high-quality pigments to bioimaging tools. The synthesis, reactivity, and relationship between structure and optical properties of diketopyrrolopyrroles have been critically reviewed, providing a comprehensive overview of their potential in real-world applications (Grzybowski & Gryko, 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that pyrrole derivatives, such as indole, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for Methyl 4-ethyl-1H-pyrrole-3-carboxylate.

Mode of Action

The specific mode of action of this compound is currently unknown due to the lack of detailed studies on this compound. Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse biochemical effects.

Propiedades

IUPAC Name |

methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6-4-9-5-7(6)8(10)11-2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZOBACLACMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697532 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260827-11-9 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole](/img/structure/B578069.png)

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)